methyl (3S)-1-acetylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S)-1-acetylpyrrolidine-3-carboxylate is an organic compound with the chemical formula C8H13NO3. It is a colorless to pale yellow liquid with a distinctive fragrance. This compound is soluble in organic solvents such as alcohols, ethers, and esters, but it is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-1-acetylpyrrolidine-3-carboxylate typically involves the esterification of (3S)-1-acetylpyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-acetylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (3S)-1-acetylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl (3S)-1-acetylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Alkaloids: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.
Cocaine Analogues: These compounds have structural similarities and are studied for their pharmacological properties
Uniqueness
Methyl (3S)-1-acetylpyrrolidine-3-carboxylate is unique due to its specific ester and acetyl functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
CAS No. |
648413-65-4 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl (3S)-1-acetylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
RWTBPBPBISVIOC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)C(=O)OC |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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